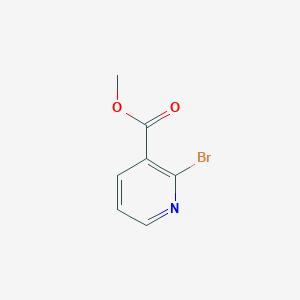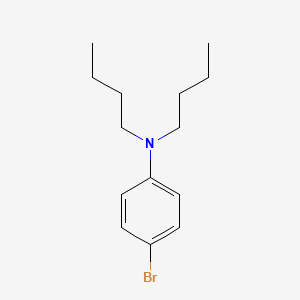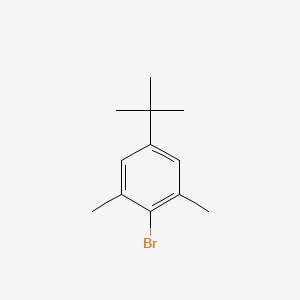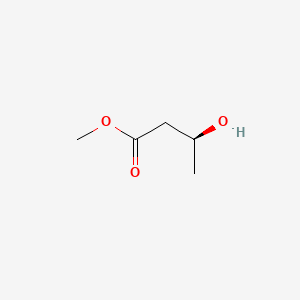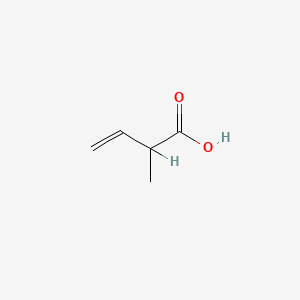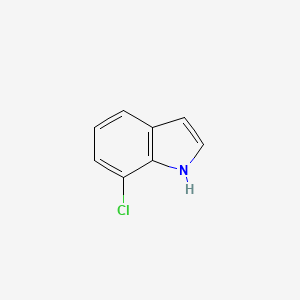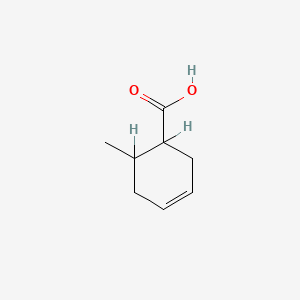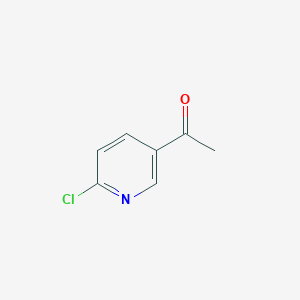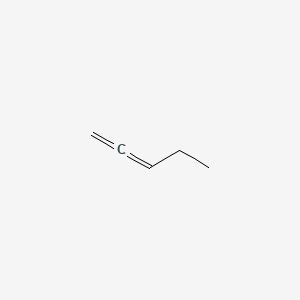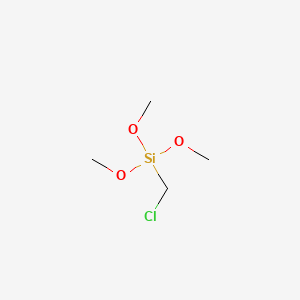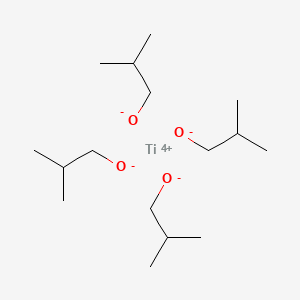
1-Propanol, 2-methyl-, titanium(4+) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 2-methyl-, titanium(4+) salt, also known as titanium isobutoxide, is a chemical compound with the molecular formula C16H36O4Ti. It is a titanium alkoxide, which is a class of compounds widely used in various chemical processes. This compound is known for its reactivity and versatility, making it valuable in both research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Propanol, 2-methyl-, titanium(4+) salt is typically synthesized through the reaction of titanium tetrachloride with isobutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+4C4H9OH→Ti(OC4H9)4+4HCl
This reaction is usually conducted in an inert atmosphere to prevent the hydrolysis of titanium tetrachloride .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where titanium tetrachloride and isobutanol are mixed under controlled temperatures and pressures. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanol, 2-methyl-, titanium(4+) salt undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form titanium dioxide and isobutanol.
Alcoholysis: Reacts with other alcohols to form mixed alkoxides.
Esterification: Reacts with carboxylic acids to form esters and titanium dioxide.
Common Reagents and Conditions
Hydrolysis: Water or moisture, typically at room temperature.
Alcoholysis: Various alcohols, often under reflux conditions.
Esterification: Carboxylic acids, often with a catalyst such as sulfuric acid.
Major Products Formed
Hydrolysis: Titanium dioxide and isobutanol.
Alcoholysis: Mixed alkoxides and isobutanol.
Esterification: Esters and titanium dioxide.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 2-methyl-, titanium(4+) salt has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of titanium dioxide nanoparticles, which are important in catalysis and materials science.
Biology: Employed in the preparation of biocompatible coatings for medical implants.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance ceramics and as a catalyst in organic synthesis
Wirkmechanismus
The mechanism by which 1-Propanol, 2-methyl-, titanium(4+) salt exerts its effects is primarily through its ability to form strong bonds with oxygen-containing ligands. This property allows it to act as a catalyst in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved include the coordination of titanium with oxygen atoms in substrates, leading to the activation of these substrates for further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium tetraisopropoxide: Another titanium alkoxide with similar reactivity but different alkyl groups.
Titanium tetraethoxide: Similar in structure but with ethoxide groups instead of isobutoxide.
Titanium tetrabutoxide: Contains butoxide groups and is used in similar applications.
Uniqueness
1-Propanol, 2-methyl-, titanium(4+) salt is unique due to its specific alkoxide groups, which provide distinct reactivity and solubility properties. This makes it particularly useful in applications where other titanium alkoxides may not be as effective .
Eigenschaften
CAS-Nummer |
7425-80-1 |
|---|---|
Molekularformel |
C4H10OTi |
Molekulargewicht |
121.99 g/mol |
IUPAC-Name |
2-methylpropan-1-ol;titanium |
InChI |
InChI=1S/C4H10O.Ti/c1-4(2)3-5;/h4-5H,3H2,1-2H3; |
InChI-Schlüssel |
YTOQRQCHVNXEFB-UHFFFAOYSA-N |
SMILES |
CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Ti+4] |
Kanonische SMILES |
CC(C)CO.[Ti] |
Key on ui other cas no. |
7425-80-1 |
Physikalische Beschreibung |
Tetraisobutyl titanate appears as a dark yellow oily liquid with an alcohol-like odor. Insoluble in water and about the same density as water. May irritate or burn on contact. |
Piktogramme |
Flammable; Corrosive; Irritant |
Verwandte CAS-Nummern |
78-83-1 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



